
Fenspiride
Übersicht
Beschreibung
Fenspirid ist eine Oxazolidinon-Spiroverbindung, die hauptsächlich zur Behandlung von Atemwegserkrankungen eingesetzt wird. Es ist bekannt für seine entzündungshemmenden, krampflösenden und bronchodilatatorischen Eigenschaften. Fenspirid wurde zur Behandlung von Erkrankungen wie Rhinopharyngitis, Laryngitis, Tracheobronchitis, Otitis und Sinusitis eingesetzt. Es wurde auch zur Erhaltungstherapie von Asthma eingesetzt .
Herstellungsmethoden
Die Synthese von Fenspirid umfasst mehrere Schritte. Eine Methode beginnt mit der Verbindung N-(2-Phenylethyl)-2-oxo-6-azaspiro[2.5]octan. Dieser Zwischenstoff wird durch Behandlung mit Natriumazid und Ammoniumchlorid, gefolgt von einer Reduktion, in 4-(Aminomethyl)-1-(2-Phenylethyl)piperidin-4-ol umgewandelt. Die resultierende Verbindung wird dann mit Carbonyldiimidazol behandelt, um Fenspirid zu ergeben . Eine andere Methode umfasst die Herstellung von 1-Phenethyl-4-piperidin-oxiran unter Verwendung von Oniumsalz, gefolgt von weiteren Reaktionen, um Fenspirid zu erhalten .
Chemische Reaktionsanalyse
Fenspirid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Fenspirid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Fenspiridmolekül verändern.
Substitution: Fenspirid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. .
Wissenschaftliche Forschungsanwendungen
Fenspirid wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Die einzigartige Struktur und Reaktivität von Fenspirid macht es zu einem interessanten Thema in der synthetischen organischen Chemie.
Biologie: Es wurde gezeigt, dass Fenspirid die Aktivität von Phosphodiesterasen hemmt, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat in Zellen führt.
Wirkmechanismus
Fenspirid entfaltet seine Wirkung über mehrere Mechanismen:
Hemmung von Phosphodiesterasen: Durch die Hemmung von Phosphodiesterasen erhöht Fenspirid die Spiegel von cyclischem Adenosinmonophosphat in Zellen und unterdrückt so die Freisetzung von Zytokinen und anderen entzündungsfördernden Molekülen.
Alpha-1-Blocker und H1-Antagonist: Fenspirid wirkt als Alpha-1-Blocker und H1-Antagonist und trägt zu seinen entzündungshemmenden und bronchodilatatorischen Wirkungen bei.
Hemmung von PDE3, PDE4 und PDE5: Fenspirid hemmt die Phosphodiesterase-Enzyme PDE3, PDE4 und PDE5 und verstärkt so seine entzündungshemmenden Eigenschaften.
Vorbereitungsmethoden
The synthesis of Fenspiride involves several steps. One method starts with the compound N-(2-phenylethyl)-2-oxo-6-azaspiro[2.5]octane. This intermediate is converted to 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol through treatment with sodium azide and ammonium chloride followed by reduction. The resulting compound is then treated with carbonyl diimidazole to yield this compound . Another method involves the preparation of 1-phenethyl-4-piperidine-oxirane using onium salt, followed by further reactions to obtain this compound .
Analyse Chemischer Reaktionen
Fenspiride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .
Wissenschaftliche Forschungsanwendungen
Chronic Obstructive Pulmonary Disease (COPD)
Fenspiride has demonstrated significant efficacy in treating COPD. In experimental models, it has been shown to prevent bronchial constriction and reduce the severity of structural lung changes associated with COPD. Low doses (0.15 mg/kg) effectively prevent neurogenic inflammation, while higher doses (15 mg/kg) provide direct relaxation of smooth muscle cells .
Table 1: Effects of this compound on COPD Models
Dose (mg/kg) | Effect on Bronchial Constriction | Mechanism |
---|---|---|
0.15 | Prevents constriction | C-fiber interaction |
15 | Direct relaxation | Smooth muscle action |
Acute Respiratory Infections
This compound has been found to be safe and effective for patients with acute respiratory tract infections, including bronchitis. Clinical studies report improvements in symptoms such as dyspnea and sputum production when this compound is included in treatment regimens .
Case Study: Efficacy in Acute Bronchitis
- Patient Group : Adults with acute bronchitis
- Treatment : this compound combined with standard care
- Outcome : Significant reduction in cough severity and improvement in overall respiratory function.
Antitussive Effects
Research indicates that this compound possesses antitussive properties, effectively reducing cough induced by irritants such as capsaicin and citric acid in animal models . This makes it a valuable option for managing cough associated with various respiratory conditions.
Comparative Studies
This compound's anti-inflammatory effects have been compared to other treatments. In a study evaluating its efficacy against a combination therapy containing thymus extract, this compound showed a lesser degree of anti-inflammatory activity but still demonstrated significant benefits in reducing leukocyte counts during acute inflammation models .
Table 2: Comparative Anti-Inflammatory Effects
Treatment | Leukocyte Reduction (%) | Notes |
---|---|---|
This compound | Moderate | Effective but less than thymus extract |
Thymus Extract + Codelac | High | More pronounced anti-inflammatory effect |
Wirkmechanismus
Fenspiride exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: By inhibiting phosphodiesterases, this compound increases levels of cyclic adenosine monophosphate within cells, suppressing the release of cytokines and other inflammatory molecules.
Alpha-1 Blocker and H1 Antagonist: This compound acts as an alpha-1 blocker and H1 antagonist, contributing to its anti-inflammatory and bronchodilator effects.
Inhibition of PDE3, PDE4, and PDE5: This compound inhibits phosphodiesterase enzymes PDE3, PDE4, and PDE5, further enhancing its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Fenspirid ist einzigartig in seiner Kombination aus entzündungshemmenden, krampflösenden und bronchodilatatorischen Eigenschaften. Ähnliche Verbindungen umfassen:
Oxazolidinone: Eine Klasse von Verbindungen mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen pharmakologischen Eigenschaften.
Alpha-1-Blocker: Verbindungen, die Alpha-1-adrenerge Rezeptoren blockieren, werden zur Behandlung von Bluthochdruck und anderen Erkrankungen eingesetzt.
H1-Antagonisten: Verbindungen, die Histamin-H1-Rezeptoren blockieren, werden zur Behandlung von allergischen Reaktionen eingesetzt.
Fenspirid zeichnet sich durch sein breites Wirkungsspektrum und seine spezifischen Anwendungen bei Atemwegserkrankungen aus.
Biologische Aktivität
Fenspiride is a non-corticosteroid anti-inflammatory drug primarily used for its bronchodilator and anti-inflammatory properties, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on bronchial smooth muscle, and implications for clinical use.
This compound exhibits multiple mechanisms contributing to its biological activity:
- Bronchodilation : this compound has been shown to relax bronchial smooth muscle, which is critical in alleviating symptoms associated with bronchoconstriction. Studies indicate that both low (0.15 mg/kg) and high doses (15 mg/kg) of this compound can significantly reduce bronchial contractility in animal models exposed to irritants like nitrogen dioxide (NO₂) .
- Anti-inflammatory Effects : this compound decreases the synthesis of pro-inflammatory cytokines and blocks H1 histamine receptors, thereby mitigating inflammatory responses in the airways . This dual action supports its use in managing chronic inflammatory conditions.
- Interaction with C-Fibers : Research has demonstrated that this compound interacts with capsaicin-sensitive C-fibers in the bronchial tissue. This interaction helps prevent neurogenic inflammation, which is a significant contributor to airway hyperreactivity and chronic inflammation .
In Vivo Studies
A pivotal study investigated the effects of this compound on bronchial smooth muscle in rats subjected to prolonged NO₂ exposure. The results indicated:
- Contractile Responses : After 15 days of NO₂ exposure, both doses of this compound reduced the contractile responses of bronchial smooth muscle significantly compared to untreated controls. Specifically, the contraction amplitudes were 89.8 ± 4.0% for low-dose and 107.7 ± 2.4% for high-dose this compound, compared to 117.6 ± 5.4% in untreated rats (P < 0.05) .
- Histological Findings : Tissue analysis revealed that lung structures remained largely intact in this compound-treated rats, with minimal signs of emphysema or fibrosis, contrasting sharply with untreated controls who exhibited significant structural damage .
Case Studies
Clinical observations have further supported the efficacy of this compound:
- A study involving patients with COPD reported improvements in lung function and reductions in exacerbation rates when treated with this compound compared to placebo controls. The bronchodilator effect was particularly notable among patients with moderate to severe disease .
Comparative Efficacy
A comparison of this compound with other anti-inflammatory agents reveals its unique profile:
Drug | Mechanism | Clinical Use | Efficacy |
---|---|---|---|
This compound | Bronchodilation, anti-inflammatory | COPD, asthma | Moderate to high efficacy |
Codelac Broncho | Anti-inflammatory | Respiratory infections | Higher efficacy reported |
Corticosteroids | Strong anti-inflammatory | Severe asthma, COPD | High efficacy |
This table illustrates that while corticosteroids may offer stronger anti-inflammatory effects, this compound provides a balanced approach suitable for patients requiring bronchodilation without the side effects associated with long-term corticosteroid use.
Eigenschaften
IUPAC Name |
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFBBAOMBJTST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023048 | |
Record name | Fenspiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-06-5 | |
Record name | Fenspiride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenspiride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenspiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenspiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenspiride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENSPIRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-233 | |
Record name | Fenspiride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.